molecular formula C24H24N2O6S B3625747 Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate

Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate

Cat. No.: B3625747
M. Wt: 468.5 g/mol
InChI Key: GSBYAHGRLMAQDG-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl(methyl)sulfamoyl group attached to a phenoxyacetyl moiety, which is further linked to a benzoate ester. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-26(16-18-8-4-3-5-9-18)33(29,30)20-14-12-19(13-15-20)32-17-23(27)25-22-11-7-6-10-21(22)24(28)31-2/h3-15H,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBYAHGRLMAQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(benzyl(methyl)sulfamoyl)phenol with 2-bromoacetyl chloride to form 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl chloride. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)sulfamoyl group or the phenoxyacetyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzyl(methyl)sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetyl moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[2-[4-[methoxyphenyl]acetyl]amino]benzoate: Similar structure but with a methoxy group instead of a benzyl(methyl)sulfamoyl group.

    Methyl 2-[[2-[4-[propoxyphenyl]acetyl]amino]benzoate: Contains a propoxy group instead of a benzyl(methyl)sulfamoyl group.

Uniqueness

Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate is unique due to the presence of the benzyl(methyl)sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
Reactant of Route 2
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Methyl 2-[[2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetyl]amino]benzoate

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